molecular formula C7H13NS B14113017 7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol

7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol

Cat. No.: B14113017
M. Wt: 143.25 g/mol
InChI Key: AHOIFUHQAJTGJJ-UHFFFAOYSA-N
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Description

7-Methyl-7-azabicyclo[221]heptane-2-thiol is a bicyclic compound that features a sulfur atom and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol typically involves the reduction of corresponding alcohols or carboxylic acids. One common method includes the reduction of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then quenched with water and extracted with ether to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Thioethers, various derivatives.

Scientific Research Applications

7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also interact with biological membranes, affecting their function and permeability.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[2.2.1]heptane: Lacks the methyl and thiol groups, making it less reactive in certain chemical reactions.

    7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom instead of nitrogen, leading to different chemical properties and reactivity.

    7-Methyl-7-azabicyclo[2.2.1]heptane-2-ol: The hydroxyl group makes it more suitable for certain types of reactions, such as esterification.

Uniqueness

7-Methyl-7-azabicyclo[221]heptane-2-thiol is unique due to the presence of both a thiol and a nitrogen atom within its bicyclic structure

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

7-methyl-7-azabicyclo[2.2.1]heptane-2-thiol

InChI

InChI=1S/C7H13NS/c1-8-5-2-3-6(8)7(9)4-5/h5-7,9H,2-4H2,1H3

InChI Key

AHOIFUHQAJTGJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(C2)S

Origin of Product

United States

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